molecular formula C12H17N3O3 B169343 Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate CAS No. 197092-43-6

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate

Cat. No. B169343
M. Wt: 251.28 g/mol
InChI Key: YWRWAKQWUBSUOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for a similar compound, tert-butyl N- (4- { [N’- (methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate, is 1S/C14H20N4O5/c1-14 (2,3)23-12 (20)16-10-7-5-9 (6-8-10)15-11 (19)17-18-13 (21)22-4/h5-8H,1-4H3, (H,16,20) (H,18,21) (H2,15,17,19) .


Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions . They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, indicates that it is harmful if swallowed and causes serious eye damage and severe skin burns .

properties

IUPAC Name

tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-9-6-4-8(5-7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWAKQWUBSUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628872
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate

CAS RN

197092-43-6
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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